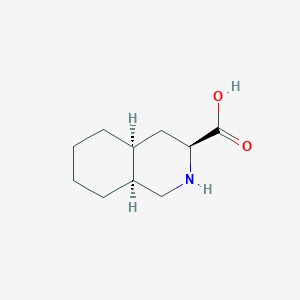

2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose” is a highly specialized biomedicine . It holds immense significance in the realm of diagnostic tests and drug discovery . Its invaluable utilization as a substrate for gauging the enzymatic activities affiliated with glycosidase enzymes paves the way for comprehensive disease assessment, particularly in relation to lysosomal storage disorders and carbohydrate-related afflictions .

Molecular Structure Analysis

The molecular formula of this compound is C29H39NO15 . The InChI key, which is a unique identifier for chemical substances, is HWDXXTUCTSBEQC-JTLQHPAOSA-N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 641.62 . It’s recommended to store it at -20°C for long-term storage .科学的研究の応用

Applications in Cytotoxic and Apoptosis Inducing Agents

Glycosides, particularly those derived from natural sources, have shown significant promise as cytotoxic and apoptosis-inducing agents. Studies on acacic acid-type saponins, a class of complex glycosides, have highlighted their potential in cancer research due to their cytotoxic, immunomodulatory, antimutagenic, and apoptosis-inducing properties. These effects are largely attributed to the specific acylation and esterification patterns of the glycosides, indicating the critical role of glycosylation patterns in mediating biological activity (Lacaille‐Dubois et al., 2011).

Role in Metabolic Shifts and Cancer

Research into metabolic adaptations in cancer cells has uncovered the importance of alternative substrates, such as glutamine and acetate, for fueling the tricarboxylic acid (TCA) cycle under conditions of hypoxia. This highlights the intricate network of metabolic pathways involved in cancer progression and the potential for targeting these pathways therapeutically. The study of acetate metabolism, in particular, provides insights into tumor metabolic plasticity and offers avenues for the development of treatments targeting metabolic dependencies of cancer cells (Corbet & Féron, 2015).

Cyclodextrins in Drug Delivery and Industrial Applications

Cyclodextrins, a family of cyclic oligosaccharides, demonstrate the utility of glycosylated compounds in forming host–guest type inclusion complexes. These complexes have wide-ranging applications in pharmaceuticals, drug delivery systems, cosmetics, and the food and nutrition industry. The ability of cyclodextrins to modify the properties of their guest molecules through inclusion complexation makes them valuable in enhancing the solubility, stability, and bioavailability of therapeutic agents (Sharma & Baldi, 2016).

Derivatized D-Glucans in Biotechnology

The chemical modification of D-glucans, through processes such as acetylation, highlights the potential of glycosylation and derivatization in enhancing the solubility and biological activity of polysaccharides. These modifications have been shown to affect antioxidation, anticoagulation, antitumor, and antiviral activities, underscoring the role of glycosylated compounds in medicinal chemistry and biotechnology applications (Kagimura et al., 2015).

将来の方向性

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO15/c1-8(25)23-15-18(16(30)13(6-24)36-21(15)31)38-22-20(35-12(5)29)19(34-11(4)28)17(33-10(3)27)14(37-22)7-32-9(2)26/h13-22,24,30-31H,6-7H2,1-5H3,(H,23,25)/t13-,14-,15-,16-,17+,18-,19+,20-,21?,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTCKZAWGSBKOX-KENYLOGBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)